

# A Technical Guide to the Broad-Spectrum Antiviral Activity of Ingavirin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ingavirin |           |
| Cat. No.:            | B1671943  | Get Quote |

Abstract: Ingavirin® (imidazolyl ethanamide pentandioic acid) is an antiviral agent developed in the Russian Federation, demonstrating a wide spectrum of activity against numerous respiratory viruses. Its mechanism of action is multifaceted, combining direct antiviral effects with modulation of the host's innate immune response. This dual approach involves inhibiting the nuclear import of viral nucleoproteins, a critical step in the replication of viruses like influenza, and restoring host antiviral pathways often suppressed by viral proteins. Specifically, Ingavirin promotes interferon production and activates key signaling molecules such as PKR, IRF3, and IRF7, leading to an enhanced cellular antiviral state. Furthermore, it exhibits anti-inflammatory and cytoprotective properties, mitigating virus-induced pathology. This technical guide provides an in-depth analysis of Ingavirin's antiviral activity, supported by quantitative data from in vitro, in vivo, and clinical studies, details key experimental methodologies, and visualizes its mechanisms through signaling pathway diagrams.

## Introduction

Acute respiratory viral infections (ARVIs), including seasonal influenza, represent a significant global health burden. The rapid evolution of viruses and the emergence of drug-resistant strains necessitate the development of novel antiviral therapeutics.[1] **Ingavirin** (6-[2-(1H-imidazol-4-yl)ethylamino]-5-oxohexanoic acid) is a low-molecular-weight compound that has shown efficacy against a range of respiratory viruses.[1][2] Unlike many antiviral drugs that target specific viral enzymes, **Ingavirin** employs a complex mechanism that involves both direct action on viral components and modulation of the host's intrinsic antiviral defenses.[1][3] This makes it a compelling candidate for broad-spectrum antiviral therapy, potentially with a



higher barrier to the development of resistance. This document serves as a technical resource for researchers and drug development professionals, consolidating the available data on **Ingavirin**'s efficacy, mechanism, and the experimental protocols used in its evaluation.

## **Spectrum of Antiviral Activity**

**Ingavirin** has demonstrated a broad range of antiviral activity against phylogenetically distinct viruses that are common causes of ARVIs. Its efficacy has been confirmed in both preclinical and clinical settings.

| Virus Family     | Virus                                                                                                      | Evidence                                                                                            |
|------------------|------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Orthomyxoviridae | Influenza A Virus (subtypes<br>H1N1, H3N2, H5N1), Influenza<br>B Virus                                     | In vitro, in vivo (mice, ferrets), and clinical trials.[1][4][5][6][7]                              |
| Paramyxoviridae  | Human Parainfluenza Virus<br>(hPIV), Respiratory Syncytial<br>Virus (RSV), Human<br>Metapneumovirus (HMPV) | In vitro and in vivo (hamsters) studies.[1][4][8][9]                                                |
| Adenoviridae     | Human Adenovirus                                                                                           | In vitro and in vivo (hamsters) studies.[1][4][10]                                                  |
| Coronaviridae    | SARS-CoV-2 (hypothesized)                                                                                  | The mechanism suggests potential activity, though direct experimental evidence is emerging.[11][12] |

## **Mechanism of Action**

**Ingavirin**'s antiviral effect is not attributed to a single target but rather to a combination of direct viral inhibition and host-centric immunomodulation.

## **Inhibition of Viral Replication**

A primary mechanism of **Ingavirin** is the disruption of viral replication by interfering with the transport of newly synthesized viral components.[3] In the case of influenza A and B viruses, **Ingavirin** interacts with the viral nucleocapsid protein (N protein).[12] This interaction impairs



the N protein's ability to oligomerize and retards its migration from the cytoplasm to the nucleus of the infected cell.[12] Since the nuclear import of the viral ribonucleoprotein complex is essential for replication, this action effectively halts the viral life cycle.[3] For other viruses, such as adenovirus, **Ingavirin** has been shown to disturb the normal morphogenesis process.[10]



Click to download full resolution via product page

Caption: Ingavirin's inhibition of influenza virus replication.



## **Modulation of the Host Immune Response**

Viruses have evolved mechanisms to evade the host's innate immune system, often by inhibiting the interferon (IFN) signaling pathway. **Ingavirin** counteracts this by restoring and enhancing the cellular antiviral response.[3][13]

- Interferon Production: **Ingavirin** promotes the production of interferons, which are critical signaling proteins that induce an antiviral state in surrounding cells.[3][4]
- Restoration of Antiviral Pathways: Influenza virus, through its NS1 protein, typically inhibits
  the activation of Protein Kinase R (PKR) and the subsequent translocation of Interferon
  Regulatory Factors 3 and 7 (IRF3/IRF7) to the nucleus. Studies have shown that in the
  presence of Ingavirin, these pathways are restored.[13] This leads to the expression of
  interferon-stimulated genes (ISGs), such as Myxovirus resistance protein A (MxA), which
  have potent antiviral activity.[13]
- Anti-inflammatory Action: Viral infections can trigger an excessive inflammatory response, or "cytokine storm," leading to tissue damage. Ingavirin helps to normalize the balance of cytokines and reduces the production of pro-inflammatory cytokines, thereby exerting an anti-inflammatory effect.[3][4]





Click to download full resolution via product page

Caption: Ingavirin's modulation of the host antiviral response.



## **Cytoprotective Effects**

Beyond direct antiviral and immunomodulatory actions, **Ingavirin** demonstrates a cytoprotective effect. It helps prevent the destruction of infected cells, thereby maintaining the function of the target organ and minimizing virus-induced tissue damage.[1][6][9] This effect has been observed as the preservation of bronchial epithelium integrity in animal models of influenza and parainfluenza infection.[9][14]

## **Quantitative Efficacy Data**

The antiviral efficacy of **Ingavirin** has been quantified in a variety of experimental models.

**In Vitro Studies** 

| Virus                               | Cell Line            | Assay Type                               | Ingavirin<br>Concentrati<br>on | Result                                                | Reference |
|-------------------------------------|----------------------|------------------------------------------|--------------------------------|-------------------------------------------------------|-----------|
| Influenza A<br>(H1N1)               | MDCK                 | Cytopathic<br>Effect (CPE)<br>Inhibition | Not specified                  | 50% to 79%<br>decrease in<br>CPE                      | [6]       |
| Human<br>Metapneumo<br>virus (HMPV) | ChangConjun<br>ctiva | Viral Titer<br>Reduction                 | 50 - 500<br>μg/mL              | 2.2 - 3.3 log<br>reduction in<br>viral<br>replication | [8]       |
| Human<br>Adenovirus<br>(Type 5)     | Hep-2                | Infectivity<br>Reduction                 | 10 - 1000<br>μg/mL             | 10x to 250x reduction in infective capacity           | [10]      |

#### In Vivo Preclinical Studies



| Animal Model | Virus Strain                    | Ingavirin<br>Dosage    | Key Outcomes                                                                                                              | Reference |
|--------------|---------------------------------|------------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| Mice         | Influenza A<br>(H3N2 or H1N1)   | Not specified          | ~40% reduction in mortality; ~4-day increase in average lifespan vs. placebo.                                             | [6]       |
| Mice         | Influenza B                     | Not specified          | Decreased lung viral titers, reduced mortality, and increased lifespan; activity was higher than reference drug Arbidol®. | [7][15]   |
| Ferrets      | Influenza A<br>(H1N1)pdm09      | 13 mg/kg/day<br>(oral) | Accelerated viral clearance from nasal washes starting at day 4 post-infection.                                           | [13]      |
| Hamsters     | Human<br>Parainfluenza<br>Virus | Not specified          | Showed protective activity and normalization of tissue structure.                                                         | [1]       |
| Hamsters     | Human<br>Adenovirus             | Not specified          | Showed protective activity and normalization of tissue structure.                                                         | [1]       |

## **Clinical Studies**



| Condition           | Patient<br>Population      | Ingavirin<br>Dosage     | Compariso<br>n Group(s) | Key<br>Outcome                                                                                             | Reference |
|---------------------|----------------------------|-------------------------|-------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Influenza           | Adults<br>(n=105)          | 90 mg/day for<br>5 days | Placebo,<br>Arbidol®    | Significant reduction in fever duration (34.5 hrs) compared to placebo (72.0 hrs) and Arbidol® (48.4 hrs). | [16]      |
| Influenza /<br>ARVI | Children (13-<br>17 years) | 60 mg/day for<br>5 days | Placebo                 | Clinical trial<br>to evaluate<br>therapeutic<br>efficacy and<br>safety.                                    | [17]      |

## **Experimental Methodologies**

The evaluation of **Ingavirin**'s antiviral properties has employed standard preclinical and clinical research protocols.

## **In Vitro Antiviral Assays**

Standard cell-based assays are used to determine the direct effect of the compound on viral replication and cell viability.

- Cytopathic Effect (CPE) Inhibition Assay: Permissive cell lines (e.g., MDCK for influenza) are seeded in microtiter plates. The cells are infected with a specific virus in the presence of serial dilutions of Ingavirin. After an incubation period, the plates are examined for viral CPE (e.g., cell rounding, detachment). The concentration of the drug that inhibits CPE by 50% (EC50) is determined, often visually or through a cell viability stain like Neutral Red or the microtetrazolium (MTT) assay.[9][18]
- Viral Titer Reduction Assay: This assay quantifies the reduction in the production of infectious virus particles. Supernatants from infected and treated cell cultures are collected



and serially diluted. These dilutions are then used to infect fresh cell monolayers to determine the viral titer (e.g., TCID50 - 50% Tissue Culture Infectious Dose or PFU - Plaque Forming Units/mL). The reduction in titer relative to untreated controls indicates the drug's potency.

• Hemagglutination (HA) Assay: Specific to hemagglutinating viruses like influenza, this assay measures the amount of virus present by its ability to agglutinate red blood cells. A decrease in HA titer in the presence of **Ingavirin** indicates inhibition of viral replication.[5]



Click to download full resolution via product page

Caption: Generalized workflow for an *in vitro* antiviral assay.

#### In Vivo Efficacy Models

Animal models are crucial for evaluating the therapeutic potential of an antiviral compound in a whole organism, assessing its impact on disease progression, viral load, and host response.

- Lethal Influenza Mouse Model: This is a common model for testing anti-influenza drugs.
  - Virus Adaptation & Titration: An influenza strain is adapted for virulence in mice. The 50% lethal dose (LD50) is determined by intranasally inoculating groups of mice with serial dilutions of the virus.[6]
  - Efficacy Study: Mice are infected with a lethal dose (e.g., 5x LD50) of the virus.
  - Treatment: Treatment groups receive Ingavirin orally (via gavage) once daily for a set period (e.g., 5 days), starting shortly after infection. Control groups receive a placebo or a reference drug (e.g., Tamiflu).[1][6]
  - Monitoring & Endpoints: Animals are monitored daily for weight loss and survival for 14-21 days. At specific time points, subgroups of animals are euthanized to collect lung tissue for viral titer analysis (TCID50) and histopathological examination.[1][5][6]





Click to download full resolution via product page

Caption: Workflow for an in vivo mouse model of influenza.

#### Conclusion

**Ingavirin** presents a compelling profile as a broad-spectrum antiviral agent for respiratory infections. Its unique, multi-pronged mechanism—which combines the inhibition of viral nuclear



protein import with the strategic enhancement of the host's innate immune defenses—distinguishes it from many existing antivirals. This dual action not only provides efficacy against a wide range of viruses but may also offer a more robust defense against the development of viral resistance. The quantitative data from in vitro, in vivo, and clinical studies collectively support its role as an effective therapeutic agent, particularly for influenza. For the research and drug development community, **Ingavirin** serves as an important example of a successful host-centric and direct-acting antiviral strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Activity of Ingavirin (6-[2-(1H-Imidazol-4-yl)ethylamino]-5-oxo-hexanoic Acid) Against Human Respiratory Viruses in in Vivo Experiments PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingavirin Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Ingavirin? [synapse.patsnap.com]
- 4. What is Ingavirin used for? [synapse.patsnap.com]
- 5. [In vitro and in vivo efficacy of Ingavirin against strains of pandemic influenza virus A(H1N1/09)v] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Antiviral activity of Ingavirin in experimental lethal influenza due to influenza virus B in albino mice] PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [In vitro investigation of the antiviral activity of Ingavirin against human metapneumovirus] PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Experimental investigation of Ingavirin antiviral activity against human parainfluenza virus]
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ingavirin might be a promising agent to combat Severe Acute Respiratory Coronavirus 2 (SARS-CoV-2) PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. csfarmacie.cz [csfarmacie.cz]



- 13. ingavirin.ru [ingavirin.ru]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral Activity of Ingavirin® in Experimental Lethal Influenza Due to Influenza Virus B in Albino Mice | Zarubaev | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 16. [Efficacy of ingavirin in adults with influenza] PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Ingavirin®, Capsules, 60 mg, in Children With Influenza and Other Acute Respiratory Viral Infections [ctv.veeva.com]
- 18. Experimental Investigation of Ingavirin® Antiviral Activity Against Human Parainfluenza Virus | Zarubaev | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- To cite this document: BenchChem. [A Technical Guide to the Broad-Spectrum Antiviral Activity of Ingavirin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671943#broad-spectrum-antiviral-activity-of-ingavirin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





